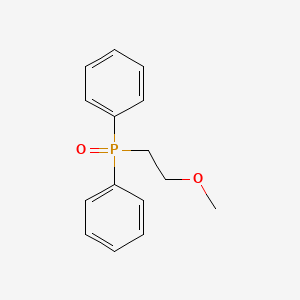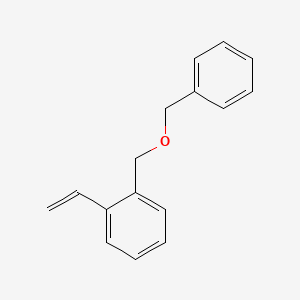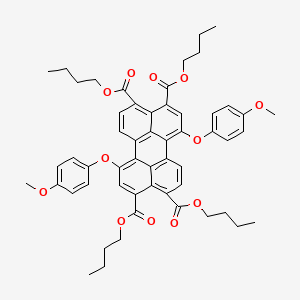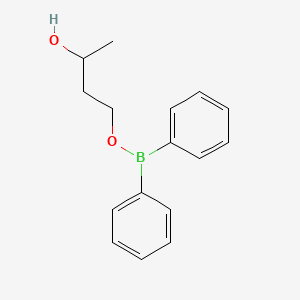![molecular formula C14H14S B14131967 4,4'-Dimethyl-[1,1'-biphenyl]-2-thiol](/img/structure/B14131967.png)
4,4'-Dimethyl-[1,1'-biphenyl]-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Dimethyl-[1,1’-biphenyl]-2-thiol is an organic compound characterized by the presence of two methyl groups and a thiol group attached to a biphenyl structure. This compound is known for its aromatic properties and structural versatility, making it a valuable intermediate in various chemical syntheses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethyl-[1,1’-biphenyl]-2-thiol typically involves the coupling of aryl halides with thiol groups under specific conditions. One common method is the reaction of 4-iodotoluene with a thiol reagent in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 110°C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of 4,4’-Dimethyl-[1,1’-biphenyl]-2-thiol often involves large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Dimethyl-[1,1’-biphenyl]-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding biphenyl derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Biphenyl derivatives.
Substitution: Halogenated or nitrated biphenyl compounds.
Applications De Recherche Scientifique
4,4’-Dimethyl-[1,1’-biphenyl]-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s thiol group makes it useful in studying redox reactions and enzyme activities.
Medicine: It is investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: The compound is used in the production of high-performance materials, such as liquid crystals and advanced polymers
Mécanisme D'action
The mechanism of action of 4,4’-Dimethyl-[1,1’-biphenyl]-2-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. This interaction can affect various biochemical pathways, including redox signaling and enzyme regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Dimethylbiphenyl
- 4,4’-Bitolyl
- 4,4’-Dimethyldiphenyl
- 4,4’-Ditolyl
- 1-Methyl-4-(4’-methylphenyl)benzene
Uniqueness
4,4’-Dimethyl-[1,1’-biphenyl]-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiol group allows for specific interactions with biological molecules, making it valuable in biochemical and medicinal research .
Propriétés
Formule moléculaire |
C14H14S |
|---|---|
Poids moléculaire |
214.33 g/mol |
Nom IUPAC |
5-methyl-2-(4-methylphenyl)benzenethiol |
InChI |
InChI=1S/C14H14S/c1-10-3-6-12(7-4-10)13-8-5-11(2)9-14(13)15/h3-9,15H,1-2H3 |
Clé InChI |
IWLLOWJABZPRQW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Thiophen-3-yl)amino]phenol](/img/structure/B14131889.png)

![3-(Benzo[d][1,3]dioxol-5-ylmethyl)indolin-2-one](/img/structure/B14131910.png)

![4-[2-(4-Methylphenyl)ethynyl]pyridine](/img/structure/B14131924.png)

![3-[3-(4-chlorophenyl)-5-methyl-4-isoxazolyl]-N-(1,3-dihydroxypropan-2-yl)-1-pyrazolecarboxamide](/img/structure/B14131930.png)






